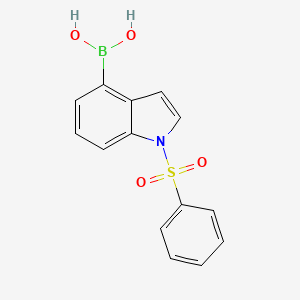

1-Benzenesulfonyl-1H-indole-4-boronic acid

Description

Properties

IUPAC Name |

[1-(benzenesulfonyl)indol-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO4S/c17-15(18)13-7-4-8-14-12(13)9-10-16(14)21(19,20)11-5-2-1-3-6-11/h1-10,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLZYWJFKKTOPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CN(C2=CC=C1)S(=O)(=O)C3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674263 | |

| Record name | [1-(Benzenesulfonyl)-1H-indol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-55-0 | |

| Record name | [1-(Benzenesulfonyl)-1H-indol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzenesulfonyl-1H-indole-4-boronic acid (CAS: 1256358-55-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, a specific, detailed experimental protocol for the synthesis of 1-Benzenesulfonyl-1H-indole-4-boronic acid and its associated characterization data (NMR, MS, IR) are not publicly available at this time. The following guide is constructed based on general principles of indole and boronic acid chemistry and available supplier information.

Introduction

This compound is a specialized chemical compound of interest to the fields of medicinal chemistry and organic synthesis. Its structure, featuring a benzenesulfonyl-protected indole core functionalized with a boronic acid at the 4-position, designates it as a valuable building block for the synthesis of more complex molecules. The indole scaffold is a ubiquitous motif in pharmacologically active compounds, and the presence of the boronic acid group allows for versatile carbon-carbon and carbon-heteroatom bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. The benzenesulfonyl group serves as a robust protecting group for the indole nitrogen, enhancing stability and modifying the electronic properties of the indole ring.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. This information is primarily sourced from commercial suppliers.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 1256358-55-0 | Multiple Suppliers |

| Molecular Formula | C₁₄H₁₂BNO₄S | Multiple Suppliers[1] |

| Molecular Weight | 301.13 g/mol | Multiple Suppliers |

| Purity | ≥95% | Supplier Dependent[1] |

| Appearance | Not specified (likely a solid) | General Knowledge |

Synthesis and Experimental Protocols

While a specific, verified experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be conceptualized based on established methodologies for the preparation of analogous indole boronic acids. A likely two-step approach would involve the protection of the indole nitrogen followed by a borylation reaction.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the target compound.

General Experimental Protocol for N-Sulfonylation of Indoles

This protocol describes a general method for the protection of the indole nitrogen with a benzenesulfonyl group.

Materials:

-

Indole (or a substituted indole)

-

Benzenesulfonyl chloride

-

Sodium hydride (NaH) or a similar strong base

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Quenching agent (e.g., water, saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole and anhydrous solvent.

-

Cool the solution in an ice bath (0 °C).

-

Carefully add sodium hydride portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen gas evolution ceases.

-

Add benzenesulfonyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

General Experimental Protocol for Miyaura Borylation

This protocol outlines a general procedure for the palladium-catalyzed borylation of an aryl halide.

Materials:

-

Aryl halide (e.g., 1-Benzenesulfonyl-4-bromo-1H-indole)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂)

-

Ligand (if required, e.g., dppf)

-

Base (e.g., potassium acetate (KOAc), potassium carbonate (K₂CO₃))

-

Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)

-

Hydrolysis agent (e.g., aqueous HCl)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide, bis(pinacolato)diboron, palladium catalyst, ligand (if used), and base.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

If the pinacol ester is isolated, perform a standard aqueous workup and purify by column chromatography.

-

For direct conversion to the boronic acid, the reaction mixture can be treated with an aqueous acid to hydrolyze the boronic ester.

-

After hydrolysis, perform an aqueous workup, extract with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization or column chromatography.

Applications in Research and Drug Discovery

Boronic acids are versatile intermediates in organic synthesis. This compound is expected to be a valuable building block in the following areas:

-

Suzuki-Miyaura Cross-Coupling: The primary application would be in palladium-catalyzed cross-coupling reactions with aryl, heteroaryl, or vinyl halides (or triflates) to introduce substituents at the 4-position of the indole ring. This is a powerful method for generating libraries of complex molecules for drug screening.

Logical Relationship in Suzuki-Miyaura Coupling:

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

-

Chan-Lam Coupling: This compound could also potentially be used in copper-catalyzed C-N or C-O bond-forming reactions to introduce amine or alcohol functionalities at the indole 4-position.

-

Synthesis of Bioactive Molecules: Given the prevalence of the indole nucleus in pharmaceuticals, this compound could serve as a key intermediate in the synthesis of novel drug candidates targeting a wide range of biological targets.

Safety and Handling

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance.

Conclusion

This compound is a promising building block for organic synthesis and drug discovery. While detailed experimental data for this specific compound is currently limited in the public domain, its synthesis and reactivity can be inferred from established chemical principles. As this compound becomes more widely used, it is anticipated that more detailed technical information will become available in the scientific literature. Researchers and scientists are encouraged to apply the general protocols outlined in this guide with appropriate modifications and safety precautions for their specific applications.

References

An In-depth Technical Guide to 1-Benzenesulfonyl-1H-indole-4-boronic acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzenesulfonyl-1H-indole-4-boronic acid is a specialized chemical compound that holds significant interest for researchers in medicinal chemistry and organic synthesis. Its unique structure, which combines an indole nucleus, a benzenesulfonyl protecting group, and a reactive boronic acid moiety, makes it a valuable building block for the creation of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, outlines general synthetic approaches, and explores its potential applications in drug discovery and materials science.

While specific experimental data for this compound is not widely available in public literature, this guide consolidates known information and provides general methodologies based on related structures.

Physicochemical Properties

Quantitative experimental data for this compound is limited. The following tables summarize the available computed and vendor-supplied information. It is important to note the discrepancy in molecular weight reported by different suppliers, with the calculated value being approximately 301.13 g/mol based on its molecular formula.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂BNO₄S | [1] |

| Molecular Weight | 301.1 g/mol (calculated) | [1] |

| 327.23 g/mol | ||

| CAS Number | 1256358-55-0 | [1] |

| Appearance | No Data Available | |

| Purity | >98% or min 95% | [1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Topological Polar Surface Area | 87.9 Ų | [2] |

| Complexity | 458 | [2] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly published. However, its synthesis can be logically approached through established methods for the preparation of indolylboronic acids.[3] The most common strategies involve the borylation of a pre-functionalized indole.

General Synthetic Workflow

The synthesis would likely proceed through a two-step process starting from 4-bromoindole:

-

Sulfonylation of the Indole Nitrogen: Protection of the indole nitrogen with a benzenesulfonyl group.

-

Borylation of the C4-Position: Introduction of the boronic acid moiety at the 4-position of the indole ring.

Experimental Protocol: N-Sulfonylation of 4-Bromo-1H-indole (General Procedure)

This protocol is based on standard procedures for the N-sulfonylation of indoles.

Materials:

-

4-Bromo-1H-indole

-

Benzenesulfonyl chloride

-

A suitable base (e.g., sodium hydride, potassium carbonate, or triethylamine)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

-

Magnetic stirrer and stirring bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 4-bromo-1H-indole and the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add the base to the stirred solution.

-

After stirring for a predetermined time (e.g., 30 minutes), add benzenesulfonyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-bromo-1-benzenesulfonyl-1H-indole.

Experimental Protocol: Miyaura Borylation (General Procedure)

This protocol is a standard method for the conversion of aryl halides to aryl boronic esters.[3]

Materials:

-

4-Bromo-1-benzenesulfonyl-1H-indole

-

Bis(pinacolato)diboron (B₂pin₂)

-

A palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂)

-

A suitable base (e.g., potassium acetate, potassium carbonate)

-

Anhydrous aprotic solvent (e.g., dioxane, toluene, DMF)

-

Magnetic stirrer and stirring bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried Schlenk flask, combine 4-bromo-1-benzenesulfonyl-1H-indole, bis(pinacolato)diboron, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas multiple times.

-

Add the degassed anhydrous solvent via syringe.

-

Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for several hours, monitoring by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the pinacol ester of this compound.

-

The boronic acid can be obtained by subsequent hydrolysis of the pinacol ester under acidic or basic conditions.

Role in Drug Discovery and Organic Synthesis

While specific biological activities for this compound have not been reported, its structural motifs are prevalent in medicinal chemistry. The indole scaffold is a key component of many biologically active compounds, and boronic acids are known to act as enzyme inhibitors.[4][5]

Potential as a Building Block in Suzuki-Miyaura Coupling

The primary application of this compound is as a building block in the Suzuki-Miyaura cross-coupling reaction. This powerful reaction enables the formation of carbon-carbon bonds, allowing for the synthesis of complex biaryl and heteroaryl structures.

This versatility makes this compound a valuable tool for generating libraries of novel compounds for high-throughput screening in drug discovery programs. The benzenesulfonyl group can be retained in the final molecule or removed to provide a free N-H indole, further increasing the structural diversity that can be achieved.

Potential as an Enzyme Inhibitor

Boronic acids are known to reversibly inhibit serine proteases and other enzymes by forming a tetrahedral intermediate with active site serine residues.[4] While there is no specific data on this compound, its potential to act as an enzyme inhibitor, a common strategy in drug design, can be logically inferred.

Conclusion

This compound is a promising, albeit under-characterized, chemical entity. Its value lies in its potential as a versatile building block for the synthesis of complex indole derivatives through robust synthetic methodologies like the Suzuki-Miyaura cross-coupling. While a detailed profile of its physicochemical and biological properties awaits further investigation, the general characteristics of its constituent functional groups suggest significant potential for applications in medicinal chemistry and materials science. This guide serves as a foundational resource for researchers interested in exploring the synthetic utility and potential applications of this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 1-(Phenylsulfonyl)-1H-Indole-3-boronic acid 98% 129271-98-3 | Chempure [chempure.in]

- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Benzenesulfonyl-1H-indole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1-Benzenesulfonyl-1H-indole-4-boronic acid, a specialized chemical compound relevant to synthetic chemistry and drug discovery. The document outlines its molecular structure, physicochemical properties, and a generalized experimental approach for its synthesis, tailored for a scientific audience.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring an indole scaffold. A benzenesulfonyl group is attached at the 1-position of the indole ring, and a boronic acid functional group is present at the 4-position. This substitution pattern makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions.

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂BNO₄S | [1] |

| Molecular Weight | 301.1 g/mol | [1] |

| CAS Number | 1256358-55-0 | [1][2] |

| Typical Purity | >95% - 98% | [1] |

Note: There is a discrepancy in the literature regarding the molecular weight, with one source citing 327.23 g/mol . However, the calculated molecular weight based on the formula C₁₄H₁₂BNO₄S is approximately 301.13 g/mol , supporting the value of 301.1 g/mol .

Conceptual Experimental Protocols: Synthesis

General Protocol for the Synthesis of an Arylboronic Acid via a Grignard Reagent:

-

Preparation of the Grignard Reagent:

-

An appropriate aryl halide (e.g., 4-bromo-1-benzenesulfonyl-1H-indole) is dissolved in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Magnesium turnings are added to the solution.

-

The reaction is initiated, often with gentle heating or the addition of an iodine crystal, and then maintained at a controlled temperature until the magnesium is consumed.

-

-

Borylation Step:

-

The freshly prepared Grignard reagent is cooled to a low temperature, typically between -78 °C and 0 °C.

-

A trialkyl borate, such as trimethyl borate or triisopropyl borate, is added dropwise to the cooled Grignard solution, maintaining the low temperature to prevent over-addition and side reactions.

-

The reaction mixture is stirred for a specified period at low temperature and then allowed to warm to room temperature.

-

-

Hydrolysis:

-

The reaction is carefully quenched by the addition of an aqueous acid solution, such as dilute sulfuric acid or hydrochloric acid.

-

This hydrolysis step converts the boronic ester intermediate into the desired boronic acid.

-

-

Workup and Purification:

-

The organic layer is separated, and the aqueous layer is typically extracted with an organic solvent (e.g., ether) to recover any dissolved product.

-

The combined organic extracts are washed, dried over an anhydrous salt (like sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is then purified, often by recrystallization or column chromatography, to yield the pure arylboronic acid.[3]

-

Indolylboronic acids can also be prepared via other methods, such as Miyaura borylation, which utilizes a palladium catalyst to couple an aryl halide with a borylating reagent.[4]

Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of an arylboronic acid, a common class to which this compound belongs.

Applications in Research and Development

Boronic acids, and their derivatives like this compound, are exceptionally useful reagents in organic chemistry. Their primary application is in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[4] For drug development professionals, this compound serves as a versatile building block for constructing complex molecules with potential biological activity. The indole nucleus is a common scaffold in many pharmaceuticals, and the ability to functionalize it at the 4-position via the boronic acid group opens avenues for creating novel molecular entities for screening and development.

References

The Synthesis and Discovery of Substituted Indole Boronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a cornerstone in medicinal chemistry and materials science, forming the scaffold of numerous biologically active compounds and functional materials.[1][2][3][4][5] The introduction of a boronic acid moiety onto the indole ring system provides a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][4][6] This enables the facile construction of carbon-carbon and carbon-heteroatom bonds, paving the way for the synthesis of diverse libraries of substituted indoles for drug discovery and other applications.[6][7] This technical guide provides an in-depth overview of the synthesis of substituted indole boronic acids, their application in the discovery of bioactive molecules, and detailed experimental protocols.

Synthesis of Substituted Indole Boronic Acids

The synthesis of indole boronic acids can be broadly categorized into several key strategies, each with its own advantages and substrate scope.

Miyaura Borylation

Miyaura borylation is a widely used method for the synthesis of boronic esters from aryl halides or triflates using a palladium catalyst and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[3][4][8]

Key Features:

-

Substrates: Bromo-, iodo-, or triflate-substituted indoles.

-

Reagents: Bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., KOAc).[8]

-

Advantages: Good functional group tolerance and generally high yields.[8]

Transition-Metal-Catalyzed C-H Borylation

Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of indole boronic acids, avoiding the need for pre-functionalized indole substrates.[1][2][3][4][9][10][11][12][13]

-

Iridium-Catalyzed Borylation: Iridium catalysts, often in conjunction with a bidentate ligand, can direct the borylation to specific positions of the indole ring. For N-protected indoles, C3-borylation is commonly observed.[9] In some cases, N-H direction can lead to C7-borylation.[10][11]

-

Nickel-Catalyzed Borylation: Nickel catalysts offer a more cost-effective alternative to iridium and can achieve highly selective C3-borylation of N-H indoles.[1][2]

Halide-Lithium Exchange

The traditional approach to synthesizing indole boronic acids involves a halide-lithium exchange reaction on a haloindole, followed by trapping the resulting lithiated species with a borate ester.[3][4]

Key Features:

-

Reagents: An organolithium reagent (e.g., n-BuLi) and a trialkyl borate (e.g., triisopropyl borate).

-

Advantages: A well-established and reliable method.

-

Limitations: Requires cryogenic temperatures and may not be compatible with all functional groups.

Data Presentation: Synthesis of Substituted Indoles

The following tables summarize quantitative data for the synthesis of substituted indoles and indole boronic acids via various methods.

Table 1: Synthesis of Substituted Indole Boronic Acid Pinacol Esters

| Entry | Starting Material | Method | Catalyst (mol%) | Base/Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | 3-Bromo-1-Boc-indole | Miyaura Borylation | PdCl₂(dppf) (3) | KOAc / Dioxane | 80 | 12 | 1-Boc-indole-3-boronic acid pinacol ester | 85 | [3] |

| 2 | 1-Boc-indole | Ir-catalyzed C-H Borylation | [Ir(cod)OMe]₂ (1.5) / dtbpy (3) | B₂pin₂ / THF | 80 | 16 | 1-Boc-indole-3-boronic acid pinacol ester | 92 | [9] |

| 3 | Indole | Ni-catalyzed C-H Borylation | [Ni(IMes)₂] (5) | B₂pin₂ / Toluene | 100 | 24 | Indole-3-boronic acid pinacol ester | 95 | [1][2] |

| 4 | 5-Bromo-1H-indole | Miyaura Borylation | Pd(PPh₃)₄ (5) | KOAc / DMF | 100 | 16 | 1H-Indole-5-boronic acid pinacol ester | 78 | [6] |

| 5 | 7-Bromo-1H-indole | Miyaura Borylation | PdCl₂(dppf) (3) | KOAc / Dioxane | 80 | 12 | 1H-Indole-7-boronic acid pinacol ester | 88 | [11] |

Table 2: Suzuki-Miyaura Coupling of Indole Boronic Acids/Esters with Aryl Halides

| Entry | Indole Boronic Acid/Ester | Aryl Halide | Catalyst (mol%) | Base/Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | 1H-Indole-3-boronic acid | 4-Bromotoluene | Pd(PPh₃)₄ (5) | Na₂CO₃ / Toluene/H₂O | 100 | 12 | 3-(p-tolyl)-1H-indole | 92 | [3] |

| 2 | 1-Boc-indole-2-boronic acid | 4-Chloropyrimidine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ / Toluene/H₂O | 100 | 18 | 1-Boc-2-(pyrimidin-4-yl)indole | 75 | [7] |

| 3 | 1H-Indole-5-boronic acid | 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ / Dioxane/H₂O | 80 | 16 | 5-(4-fluorophenyl)-1H-indole | 89 | [6] |

Experimental Protocols

General Procedure for Miyaura Borylation of Haloindoles

To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the haloindole (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv), potassium acetate (1.5 mmol, 1.5 equiv), and PdCl₂(dppf) (0.03 mmol, 3 mol%). The tube is evacuated and backfilled with argon three times. Degassed 1,4-dioxane (5 mL) is then added via syringe. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring the progress by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[3][6]

General Procedure for Iridium-Catalyzed C-H Borylation of N-Acyl Indoles

In a nitrogen-filled glovebox, a vial is charged with the N-acyl indole (0.5 mmol, 1.0 equiv), bis(pinacolato)diboron (0.75 mmol, 1.5 equiv), [Ir(cod)OMe]₂ (0.0075 mmol, 1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.015 mmol, 3 mol%). Anhydrous THF (2.5 mL) is added, and the vial is sealed. The reaction mixture is heated at 80 °C for 16 hours. After cooling to room temperature, the solvent is removed in vacuo, and the residue is purified by flash chromatography on silica gel.[9]

General Procedure for Suzuki-Miyaura Cross-Coupling

To a microwave vial, add the indole boronic acid or its pinacol ester (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base like sodium carbonate (2.0 mmol, 2.0 equiv). The vial is sealed and flushed with nitrogen. A degassed solvent system, for example, a mixture of dioxane and water (4:1, 5 mL), is added. The reaction is heated, often under microwave irradiation, at a temperature ranging from 80 to 120 °C for 1 to 18 hours. After cooling, the mixture is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography.[6]

Discovery of Biologically Active Molecules

Substituted indoles are a privileged scaffold in drug discovery, and indole boronic acids are key intermediates in the synthesis of many potent inhibitors of various enzymes, particularly protein kinases.[7][14][15][16][17][18][19][20]

Indole-Based Kinase Inhibitors

Many kinase inhibitors feature a substituted indole core, which can be synthesized using indole boronic acids. These inhibitors often target signaling pathways implicated in cancer cell proliferation and survival.[7][14]

Table 3: Biological Activity of Indole-Based Kinase Inhibitors

| Compound Class | Target Kinase(s) | Example IC₅₀ (nM) | Disease Area | Reference |

| Indole-2-carboxamides | EGFR, VEGFR-2, BRAFV600E | EGFR: 71, BRAFV600E: 77 | Cancer | [14] |

| 9H-pyrimido[4,5-b]indoles | RET, TRKA | RET: <10, TRKA: <10 | Cancer | [7] |

| 3-Substituted indolin-2-ones | Various RTKs | Submicromolar inhibition | Cancer | [16] |

| Indolyl-hydrazones | Kinases in breast cancer | 2730 (MCF-7 cells) | Breast Cancer | [15] |

| Indazole-based inhibitors | PLK4 | < 0.1 | Cancer | [17] |

Signaling Pathways

Substituted indoles derived from boronic acid precursors can modulate key signaling pathways. For instance, inhibitors of receptor tyrosine kinases (RTKs) like RET and TRKA can block downstream signaling through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[7]

Structure-Activity Relationship (SAR) Studies

The versatility of the Suzuki-Miyaura coupling allows for systematic modifications of the indole scaffold, facilitating detailed structure-activity relationship (SAR) studies. By synthesizing and testing a variety of substituted indoles, researchers can identify key structural features required for potent and selective biological activity.[19][20][21][22][23][24][25]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of a substituted indole derivative using a Suzuki-Miyaura coupling reaction.

Conclusion

Substituted indole boronic acids are invaluable intermediates in modern organic synthesis and drug discovery. The development of robust and efficient synthetic methods, particularly transition-metal-catalyzed C-H borylation, has significantly expanded the accessibility of these compounds. Their subsequent elaboration via Suzuki-Miyaura coupling provides a powerful platform for the generation of diverse molecular libraries, leading to the discovery of potent modulators of various biological targets. This guide provides a foundational understanding of the synthesis and application of substituted indole boronic acids for researchers engaged in the development of novel therapeutics and functional materials.

References

- 1. Ni-Catalyzed Traceless, Directed C3-Selective C-H Borylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ni-Catalyzed Traceless, Directed C3-Selective C-H Borylation of Indoles [organic-chemistry.org]

- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One‐Pot Route to C7‐Borylated‐Indolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis and biological evaluation of novel oxindole-based RTK inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and SAR studies of indole-based MK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Collection - Boronic Acids and Derivativesî¸Probing the StructureâActivity Relationships for Mutagenicity - Organic Process Research & Development - Figshare [acs.figshare.com]

- 25. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Nuclear Magnetic Resonance Profiling of 1-Benzenesulfonyl-1H-indole-4-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 1-Benzenesulfonyl-1H-indole-4-boronic acid. Detailed experimental protocols for NMR data acquisition and a representative experimental workflow for the application of indole boronic acids in Suzuki-Miyaura cross-coupling reactions are also presented. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, materials science, and synthetic organic chemistry.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, acquired in acetone-d₆.

Table 1: ¹H NMR Data (300 MHz, acetone-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 11.6 | s | - | 1H | - |

| 7.87 | d | 8.4 | 2H | Ar-H |

| 7.52 | d | 7.8 | 1H | Ar-H |

| 7.41-7.49 | m | - | 3H | Ar-H |

| 7.29-7.34 | m | - | 1H | Ar-H |

| 7.09-7.14 | m | - | 1H | Ar-H |

| 6.99-7.04 | m | - | 1H | Ar-H |

| 6.91 | d | 0.9 | 1H | Ar-H |

Table 2: ¹³C NMR Data (75 MHz, acetone-d₆)

| Chemical Shift (δ) ppm |

| 147.6 |

| 147.4 |

| 141.2 |

| 138.1 |

| 127.8 |

| 126.7 |

| 123.2 |

| 121.5 |

| 119.8 |

| 109.7 |

| 109.5 |

| 108.3 |

| 101.3 |

| 101.2 |

Experimental Protocols

While a specific, detailed experimental protocol for the acquisition of the presented NMR data was not available, a general procedure for obtaining ¹H and ¹³C NMR spectra of indole derivatives is provided below. This protocol is based on standard laboratory practices.

General Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., acetone-d₆, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming the magnetic field. This can be performed manually or using an automated shimming routine.

-

-

¹H NMR Acquisition:

-

Set the spectrometer to the appropriate frequency for proton observation (e.g., 300 MHz, 400 MHz, or 500 MHz).

-

Use a standard single-pulse sequence (e.g., 'zg30').

-

Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

-

Set an appropriate acquisition time (e.g., 2-4 seconds).

-

Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.

-

Acquire a suitable number of scans (typically 8-32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune the probe to the carbon-13 frequency (e.g., 75 MHz, 100 MHz, or 125 MHz).

-

Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).

-

Set the spectral width to cover the typical range for organic molecules (e.g., 0-220 ppm).

-

A longer acquisition time and a larger number of scans are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by referencing the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

For ¹H NMR spectra, integrate the signals to determine the relative ratios of the different types of protons.

-

Logical Relationships and Experimental Workflows

Indole boronic acids are versatile building blocks in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds.[1][2]

Suzuki-Miyaura Cross-Coupling Reaction Workflow

The following diagram illustrates a general experimental workflow for the Suzuki-Miyaura coupling of an indole boronic acid with an aryl halide.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[3][4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Stability and Storage of Aryl Boronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aryl boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility extends to various other transformations, making them crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, the benchtop stability of aryl boronic acids can be a significant concern, impacting reaction reproducibility, yield, and overall cost-effectiveness. This technical guide provides a comprehensive overview of the factors governing the stability of aryl boronic acids, their primary degradation pathways, recommended storage conditions, and detailed experimental protocols for their stability assessment.

Core Concepts of Aryl Boronic Acid Stability

The stability of an aryl boronic acid is intrinsically linked to the electron density at the carbon-boron bond and the susceptibility of the boronic acid moiety to various chemical transformations. Two principal degradation pathways dominate: protodeboronation and the formation of boroxines (cyclic anhydrides).

Protodeboronation: The Cleavage of the C-B Bond

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom.[1] This irreversible process leads to the loss of the desired starting material and the formation of an often difficult-to-remove byproduct. The rate of protodeboronation is highly dependent on the pH of the medium, temperature, and the electronic and steric properties of the aryl substituent.[2][3]

The reaction can be catalyzed by both acid and base.[1][4] Generally, electron-rich aryl boronic acids are more susceptible to acid-catalyzed protodeboronation, while electron-deficient systems are more prone to degradation under basic conditions.[2] The pH-rate profiles for the protodeboronation of various aryl boronic acids can be complex, often exhibiting a "V-shaped" curve with the highest stability observed at a specific pH.[2][5]

Boroxine Formation: A Reversible Dehydration

Aryl boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[6][7][8] This equilibrium is driven by the removal of water and can be influenced by temperature and the electronic nature of the aryl group. Electron-donating groups on the aryl ring tend to favor boroxine formation.[6][9] While boroxine formation is a reversible process and boroxines can be effective coupling partners in many reactions, the presence of a mixture of the boronic acid and its boroxine can lead to issues with stoichiometry and reaction kinetics.[10] The hydrolysis of boroxines back to the corresponding boronic acids is typically rapid in the presence of water.[11]

Factors Influencing Stability

Several factors can significantly impact the stability of aryl boronic acids:

-

pH: As discussed, pH is a critical parameter. Most aryl boronic acids exhibit their greatest stability in a slightly acidic to neutral pH range.[2]

-

Temperature: Elevated temperatures generally accelerate the rates of both protodeboronation and boroxine formation.[7][8] Therefore, storage at low temperatures is recommended.

-

Substituents on the Aryl Ring: The electronic and steric nature of substituents plays a crucial role.

-

Electron-donating groups can increase the rate of acid-catalyzed protodeboronation but tend to favor the formation of more stable boroxines.[6][9]

-

Electron-withdrawing groups generally increase susceptibility to base-catalyzed protodeboronation.[2]

-

Ortho-substituents can introduce steric hindrance that may either stabilize the C-B bond or, in some cases, accelerate degradation through intramolecular interactions.

-

-

Presence of Water: Water is essential for protodeboronation and for the hydrolysis of boroxines.[1][11] Storing aryl boronic acids in a dry environment is paramount.

-

Light and Air (Oxygen): While less commonly the primary degradation pathway, some aryl boronic acids can be sensitive to light and oxidation by atmospheric oxygen.[12][13] Storage in amber vials under an inert atmosphere is a good practice.

Quantitative Stability Data

The following tables summarize key quantitative data regarding the stability of aryl boronic acids and their derivatives.

Table 1: Benchtop Stability of Various Boronic Acids and Their MIDA Boronate Esters [14]

| Entry | R in R-B(OH)₂ | % Remaining after 15 Days (Boronic Acid) | % Remaining after 60 Days (MIDA Boronate) |

| 1 | 2-Furan | <5 | >98 |

| 2 | 2-Benzofuran | 45 | >98 |

| 3 | 2-Thiophene | 30 | >98 |

| 4 | 2-Benzothiophene | 85 | >98 |

| 5 | 2-Pyrrole | <5 | >98 |

| 6 | 2-Indole | <5 | >98 |

| 7 | Vinyl | <5 | >98 |

| 8 | Cyclopropyl | 15 | >98 |

Data obtained from ¹H NMR analysis of solids stored on the benchtop under air.

Table 2: Half-lives (t₁₂) for Protodeboronation of Selected (Hetero)arylboronic Acids at 70 °C in 50% aq. dioxane [5][15]

| Aryl Boronic Acid | pH | Half-life (t₁₂) |

| 2,6-Difluorophenylboronic acid | 13 | ~1 second |

| 2-Pyridylboronic acid | 7 | ~25 seconds |

| 5-Thiazolylboronic acid | 7 | ~50 seconds |

| p-Anisylboronic acid | 13 | ~ hours |

| 3-Thienylboronic acid | 13 | ~ days |

| 3-Pyridylboronic acid | 12 | > 1 week |

| 4-Pyridylboronic acid | 12 | > 1 week |

| Cyclopropylboronic acid | - | very slow |

| Vinylboronic acid | - | very slow |

Table 3: Thermodynamic Parameters for the Formation of Tris(p-substituted phenyl)boroxines in CDCl₃ [7][8]

| Substituent (X) in p-X-C₆H₄-B(OH)₂ | K (M⁻²) at 25 °C | ΔH (kJ/mol) | ΔS (J/K·mol) |

| OMe | 1.1 | 15.1 | 54.8 |

| Me | 0.82 | 14.3 | 49.0 |

| H | 0.65 | 14.3 | 45.6 |

| Cl | 0.23 | 12.0 | 31.0 |

| CN | 0.04 | 9.7 | 15.9 |

Recommended Storage Conditions

To maximize the shelf-life of aryl boronic acids, the following storage conditions are recommended:

-

Temperature: Store in a refrigerator at 2-8 °C. For particularly unstable derivatives, storage in a freezer at -20 °C is advisable.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.

-

Container: Use amber glass vials with tight-fitting caps to protect from light and moisture ingress.

-

Purity: Store high-purity material, as impurities can sometimes catalyze degradation.

For long-term storage, consider converting the aryl boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, which can be readily hydrolyzed back to the free acid when needed.[14][16]

Experimental Protocols for Stability Assessment

Protocol for Kinetic Analysis of Protodeboronation by ¹H NMR Spectroscopy

This protocol is adapted from the methods described for studying pH-rate profiles of aryl boronic acid degradation.[2][5]

Objective: To determine the rate of protodeboronation of an aryl boronic acid at a specific pH and temperature.

Materials:

-

Aryl boronic acid of interest

-

Deuterated solvent (e.g., D₂O, dioxane-d₈)

-

Appropriate buffer solution for the desired pH (e.g., phosphate, borate) or standard acid/base solutions (e.g., DCl, NaOD)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

NMR tubes

-

Thermostatted NMR spectrometer

Procedure:

-

Prepare a stock solution of the aryl boronic acid and the internal standard in a suitable deuterated solvent.

-

Prepare a series of buffer solutions in D₂O to achieve the desired pH values.

-

In an NMR tube, combine a known volume of the aryl boronic acid stock solution with a known volume of the buffer solution. The final concentration of the boronic acid should be amenable to NMR analysis (e.g., 10-50 mM).

-

Quickly place the NMR tube in the pre-thermostatted NMR spectrometer (e.g., at 70 °C).

-

Acquire ¹H NMR spectra at regular time intervals.

-

Integrate the signals corresponding to a characteristic proton on the aryl ring of the boronic acid and the internal standard.

-

Calculate the concentration of the aryl boronic acid at each time point relative to the constant concentration of the internal standard.

-

Plot the natural logarithm of the aryl boronic acid concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k_obs).

-

The half-life (t₁₂) can be calculated using the equation: t₁₂ = 0.693 / k_obs.

Protocol for Monitoring Boroxine Formation by ¹H and ¹¹B NMR Spectroscopy

This protocol is based on methodologies used to study the equilibrium between boronic acids and boroxines.[6][8][9]

Objective: To observe and quantify the equilibrium between an aryl boronic acid and its corresponding boroxine.

Materials:

-

Aryl boronic acid

-

Anhydrous deuterated solvent (e.g., CDCl₃, toluene-d₈)

-

NMR tubes with sealable caps

-

NMR spectrometer equipped with ¹H and ¹¹B probes

Procedure:

-

Dissolve a known amount of the aryl boronic acid in the anhydrous deuterated solvent in a sealable NMR tube.

-

Acquire an initial ¹H and ¹¹B NMR spectrum at room temperature.

-

In the ¹H NMR, distinct signals for the B(OH)₂ protons and the aromatic protons of the boronic acid and the boroxine will be observed.

-

In the ¹¹B NMR, the boronic acid will typically show a broad signal around 28-30 ppm, while the boroxine will appear as a sharper signal at a slightly different chemical shift (e.g., ~31-33 ppm).

-

-

To study the effect of water, a controlled amount of D₂O can be added to the NMR tube, and the spectra re-acquired to observe the shift in equilibrium.

-

To study the effect of temperature, acquire spectra at various temperatures to observe changes in the equilibrium position.

-

The relative concentrations of the boronic acid and boroxine can be determined by integrating the respective signals in the ¹H or ¹¹B NMR spectra.

-

The equilibrium constant (K) for boroxine formation (3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O) can be calculated from the concentrations at equilibrium.

HPLC Method for Stability Indicating Analysis

A robust HPLC method is essential for separating the aryl boronic acid from its degradation products and any other impurities.

Objective: To develop a stability-indicating HPLC method for an aryl boronic acid.

Typical HPLC System:

-

Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (often with a pH modifier like formic acid or ammonium acetate) and acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the aryl boronic acid and its expected degradation products have significant absorbance (e.g., 254 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C).

Method Development Considerations:

-

Forced Degradation Studies: To ensure the method is stability-indicating, the aryl boronic acid should be subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The HPLC method must be able to resolve the parent compound from all significant degradation products.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the aryl boronic acid peak under all stress conditions.

Conclusion

A thorough understanding of the stability of aryl boronic acids is critical for their effective use in research and development. By controlling factors such as pH, temperature, and exposure to water, and by choosing appropriate storage conditions, the shelf-life of these valuable reagents can be significantly extended. The use of more stable derivatives like MIDA boronates offers a robust solution for particularly sensitive substrates. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the stability of their specific aryl boronic acids, leading to more reliable and reproducible synthetic outcomes.

References

- 1. waters.com [waters.com]

- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boronic acid with high oxidative stability and utility in biological contexts [dspace.mit.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.ed.ac.uk [research.ed.ac.uk]

- 16. mdpi.com [mdpi.com]

Solubility of 1-Benzenesulfonyl-1H-indole-4-boronic acid in organic solvents

An In-depth Technical Guide on the Solubility of 1-Benzenesulfonyl-1H-indole-4-boronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Solubility of Boronic Acids

The solubility of boronic acids is influenced by a combination of factors including the polarity of the solvent, temperature, and the specific functional groups present on the boronic acid molecule.[1] The presence of both a non-polar aromatic ring and a polar boronic acid group in this compound suggests a nuanced solubility profile. The benzenesulfonyl group adds further complexity to its interactions with different solvents. Hydrogen bonding plays a significant role, with the hydroxyl groups of the boronic acid acting as both hydrogen bond donors and acceptors, which can facilitate dissolution in protic and polar aprotic solvents.[1]

Estimated Solubility Profile

Due to the lack of specific quantitative data for this compound, this section provides data for analogous compounds, namely phenylboronic acid, to serve as a reference.[2] The solubility is presented as the mole fraction (x) at various temperatures. It is important to note that the bulky benzenesulfonyl group on the indole nitrogen of the target compound may influence its solubility relative to these simpler analogs.

Table 1: Solubility Data for Phenylboronic Acid in Various Organic Solvents [2]

| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.012 |

| 303.15 | 0.020 | |

| 313.15 | 0.033 | |

| 323.15 | 0.052 | |

| 3-Pentanone | 293.15 | 0.095 |

| 303.15 | 0.135 | |

| 313.15 | 0.185 | |

| 323.15 | 0.250 | |

| Acetone | 293.15 | 0.110 |

| 303.15 | 0.155 | |

| 313.15 | 0.210 | |

| 323.15 | 0.280 | |

| Dipropyl Ether | 293.15 | 0.055 |

| 303.15 | 0.080 | |

| 313.15 | 0.115 | |

| 323.15 | 0.160 | |

| Methylcyclohexane | 293.15 | < 0.001 |

| 303.15 | < 0.001 | |

| 313.15 | 0.001 | |

| 323.15 | 0.001 |

Based on this data, it can be inferred that this compound is likely to exhibit higher solubility in polar aprotic solvents like acetone and 3-pentanone, moderate solubility in solvents like chloroform and dipropyl ether, and very low solubility in non-polar hydrocarbon solvents such as methylcyclohexane.[3]

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, the following established experimental protocols are recommended.

Dynamic (Synthetic) Method

A widely used and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic, or synthetic, method.[1][2] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.[1]

Principle: A biphasic sample of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. The mixture is heated at a constant, slow rate while being vigorously stirred. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample.[2]

Materials and Apparatus:

-

This compound

-

High-purity organic solvents

-

Jacketed glass vessel

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe

-

Luminance probe or a device to measure light transmission

Procedure:

-

Sample Preparation: Accurately weigh the this compound and the chosen organic solvent into the jacketed glass vessel to prepare a sample of known composition.[1]

-

Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1 K/min) while being vigorously stirred to ensure homogeneity.[1]

-

Turbidity Monitoring: The turbidity of the sample is continuously monitored using a luminance probe that measures the intensity of a light beam passing through the solution.[1]

-

Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature. This point is identified by a sharp increase in the measured light intensity.[1]

-

Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).[1]

Caption: Workflow for the Dynamic Solubility Determination Method.

Thermodynamic (Shake-Flask) Method

The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[4]

Principle: An excess amount of the solid compound is agitated in a solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solid in the supernatant is then determined analytically.

Materials and Apparatus:

-

This compound

-

High-purity organic solvents

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters

-

Analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.[4]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.[4]

-

Sample Collection and Filtration: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.

-

Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.

Caption: Workflow for the Thermodynamic (Shake-Flask) Solubility Method.

Conclusion

While direct quantitative solubility data for this compound is not extensively documented, an estimation based on analogous compounds suggests a preference for polar aprotic solvents. For precise and reliable data, this guide provides detailed experimental protocols for both dynamic and thermodynamic solubility determination. The application of these methods will enable researchers and drug development professionals to generate the necessary data to support their work with this important compound.

References

Material Safety Data Sheet (MSDS) for 1-Benzenesulfonyl-1H-indole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzenesulfonyl-1H-indole-4-boronic acid, a specialized chemical compound with potential applications in pharmaceutical research and development. This document collates available data on its chemical properties, safety information, a representative synthetic protocol, and its potential role in biological signaling pathways.

Chemical and Physical Properties

This compound is a solid, organic compound belonging to the family of protein degrader building blocks.[1] While a detailed experimental characterization is not widely published, the fundamental properties derived from available supplier information are summarized below.

| Property | Value | Reference |

| CAS Number | 1256358-55-0 | [1] |

| Molecular Formula | C₁₄H₁₂BNO₄S | [1] |

| Molecular Weight | 301.13 g/mol | [1] |

| Purity | ≥95% | [1] |

Material Safety and Handling

General Safety Precautions:

-

Ingestion: May be harmful if swallowed.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

-

Inhalation: May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area or under a fume hood.

-

Avoid breathing dust.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

The following diagram illustrates a general workflow for the safe handling and use of this chemical in a laboratory setting.

Caption: General laboratory workflow for handling chemical compounds.

Experimental Protocols: Synthesis

The synthesis of indolylboronic acids can be achieved through various methods, with the Suzuki-Miyaura cross-coupling reaction being a prominent strategy.[2] This involves the coupling of a haloindole with a boronic acid or, conversely, an indolylboronic acid with an organic halide. A representative protocol for the synthesis of a substituted indole derivative is outlined below. This protocol is based on general procedures for Suzuki-Miyaura reactions and should be adapted and optimized for the specific synthesis of this compound.

Representative Synthesis of a Substituted Indole via Suzuki-Miyaura Coupling:

Materials:

-

Haloindole (e.g., 4-bromo-1-benzenesulfonyl-1H-indole)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃)

-

Solvent (e.g., a mixture of DME and water)

Procedure:

-

Reaction Setup: In a reaction vessel, combine the haloindole (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

-

Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas, such as argon or nitrogen, multiple times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture to the reaction vessel.

-

Reaction: The mixture is heated to a specified temperature (typically 80-100 °C) and stirred for a designated period (ranging from a few hours to overnight). The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography, to yield the desired substituted indole.

The logical flow of this synthetic process is depicted in the following diagram.

Caption: A flowchart of the Suzuki-Miyaura coupling reaction.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not extensively documented, indole derivatives are known to be versatile scaffolds in drug discovery, exhibiting a wide range of therapeutic applications.[3] Notably, some indole derivatives have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in various cancers when aberrantly activated.[4]

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its dysregulation can lead to the development and progression of cancers such as basal cell carcinoma and medulloblastoma.[4] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding alleviates the PTCH1-mediated inhibition of Smoothened (SMO), a G protein-coupled receptor. The activation of SMO leads to a signaling cascade that ultimately results in the activation of GLI transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.

The diagram below illustrates a simplified representation of the Hedgehog signaling pathway, a potential target for benzenesulfonyl indole derivatives.

Caption: The Hedgehog signaling pathway in its 'OFF' and 'ON' states.

Conclusion

This compound represents a chemical entity of interest for researchers in medicinal chemistry and drug discovery. While comprehensive data is still emerging, this guide provides a foundational understanding of its properties, safe handling procedures, a viable synthetic approach, and its potential relevance in the context of critical signaling pathways such as the Hedgehog pathway. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of Boronic Acids in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Once relegated to the periphery of medicinal chemistry due to preconceived notions of toxicity, boronic acids and their derivatives have emerged as a versatile and powerful class of therapeutic agents.[1][2][3] The paradigm shift was significantly propelled by the FDA approval of bortezomib in 2003 for the treatment of multiple myeloma.[1][4][5] This milestone ignited a surge of interest in boron-containing compounds, leading to the development and approval of several other boronic acid-based drugs for a range of indications, from cancer to fungal infections.[4][6][7]

The unique chemical properties of the boronic acid moiety, particularly its ability to form reversible covalent bonds with nucleophilic residues like serine and threonine found in the active sites of enzymes, underpin its therapeutic efficacy.[1][8][9] This interaction allows for potent and selective inhibition of key biological targets. Furthermore, the incorporation of a boronic acid group can enhance a drug's potency and improve its pharmacokinetic profile.[3][10] This technical guide provides an in-depth exploration of the role of boronic acids in modern drug discovery, presenting key data, detailed experimental methodologies, and visualizations of their mechanisms of action.

Core Concepts: The Chemistry of Boronic Acids

Boronic acids are organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂).[8] They act as Lewis acids, readily accepting a pair of electrons.[8] This property allows them to form stable, yet reversible, tetrahedral boronate complexes with diols, which are common structural motifs in biological molecules such as sugars and the side chains of certain amino acids.[8][9] The reversibility of this covalent interaction is a key feature that distinguishes boronic acid inhibitors, potentially contributing to a more favorable safety profile compared to irreversible covalent inhibitors.[11][12]

FDA-Approved Boronic Acid Drugs: A Quantitative Overview

The successful translation of boronic acid chemistry from the laboratory to the clinic is best exemplified by the growing number of FDA-approved drugs. The following tables summarize the key quantitative data for five prominent examples.

Table 1: Proteasome Inhibitors for Multiple Myeloma

| Drug | Target | IC50 / Ki | Cell Line / Enzyme |

| Bortezomib | 20S Proteasome (β5 subunit) | IC50: 7.1 nM - 15.9 nM | U-266 and RPMI-8226 multiple myeloma cells[13] |

| 26S Proteasome (chymotrypsin-like) | IC50: Median ~10 nM | Myeloma cell lines[5] | |

| Ixazomib | 20S Proteasome (β5 subunit) | IC50: 3.4 nM, Ki: 0.93 nM | Cell-free assay[7][12][14][15][16] |

| 20S Proteasome (β1 subunit) | IC50: 31 nM | Cell-free assay[7][14][15] | |

| 20S Proteasome (β2 subunit) | IC50: 3,500 nM | Cell-free assay[7][14][15] |

Table 2: β-Lactamase Inhibitor

| Drug | Target | Ki | Enzyme |

| Vaborbactam | KPC-2 β-lactamase | 0.056 ± 0.015 µM | Recombinant KPC-2[17] |

| SME-2 β-lactamase | 0.042 ± 0.005 µM | Recombinant SME-2[17] | |

| CTX-M-15 β-lactamase | 0.022 ± 0.005 µM | Recombinant CTX-M-15[17] | |

| AmpC β-lactamase | 0.18 ± 0.04 µM | Recombinant AmpC[17] |

Table 3: Topical Antifungal

| Drug | Target | MIC Range | Organism |

| Tavaborole | Leucyl-tRNA synthetase | 1.0 - 8.0 µg/mL | Trichophyton rubrum[18][19] |

| Leucyl-tRNA synthetase | 4.0 - 8.0 µg/mL | Trichophyton mentagrophytes[18][19] | |

| Leucyl-tRNA synthetase | MIC50: 4.0 µg/mL, MIC90: 8.0 µg/mL | Trichophyton rubrum & T. mentagrophytes[18][19] |

Table 4: Topical Anti-inflammatory

| Drug | Target | IC50 | Enzyme |

| Crisaborole | Phosphodiesterase 4 (PDE4) | 0.49 µM | Recombinant PDE4[20][21] |

| PDE4 Isoforms | 55 - 340 nM | Multiple human PDE4 isoforms[22][23] |

Table 5: Pharmacokinetic Parameters of Approved Boronic Acid Drugs

| Drug | Administration | Tmax | Cmax | AUC | Terminal Half-life |

| Bortezomib | Intravenous | < 10 min (initial distribution) | Dose-dependent | Dose-dependent | > 40 hours[24] |

| Ixazomib | Oral | ~1 hour | 33.8 ng/mL (Day 1) | 776 hrng/mL (Day 1) | 9.5 days[4][8][25] |

| Vaborbactam | Intravenous | N/A | Dose-dependent | 192 - 550 mg·h/L (24h) | ~2 hours |

| Tavaborole | Topical | 8 days (to reach max concentration) | 5.17 ng/mL | 75.8 nghr/mL (at steady state) | 28.5 hours[26][27] |

| Crisaborole | Topical | Steady state by Day 8 | 127 ng/mL | 949 ng*hr/mL (0-12h) | N/A[28][29][30] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of boronic acid drugs are a direct consequence of their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Bortezomib and the NF-κB Signaling Pathway

Bortezomib exerts its anticancer effects in multiple myeloma by inhibiting the 26S proteasome.[8] This inhibition prevents the degradation of IκBα, an inhibitory protein that sequesters the NF-κB transcription factor in the cytoplasm.[3][17] As a result, NF-κB cannot translocate to the nucleus to activate the transcription of pro-survival and pro-proliferative genes, ultimately leading to apoptosis of the myeloma cells.[3][8]

Crisaborole and the cAMP Signaling Pathway

Crisaborole is a phosphodiesterase 4 (PDE4) inhibitor used to treat atopic dermatitis.[31][32] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in regulating inflammation.[20][33][34] By inhibiting PDE4, crisaborole increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines, thereby reducing the signs and symptoms of atopic dermatitis.[31][35]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of boronic acid-based drugs.

Proteasome Inhibition Assay using Bortezomib

This protocol describes a cell-based assay to measure the inhibition of proteasome activity by bortezomib using a luminogenic substrate.

Materials:

-

Multiple myeloma cell lines (e.g., RPMI-8226, U-266)

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Bortezomib stock solution (in DMSO)

-

Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay Kit (Promega or equivalent)

-

96-well white-walled, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of bortezomib in culture medium. Add 100 µL of the bortezomib dilutions to the respective wells to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired time (e.g., 1, 4, or 24 hours) at 37°C in a humidified 5% CO₂ incubator.

-

Assay Reagent Preparation: Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.

-

Lysis and Substrate Reaction: Add 100 µL of the prepared Proteasome-Glo™ reagent to each well. Mix the contents by shaking the plate on a plate shaker at a low speed for 2 minutes.

-

Incubation: Incubate the plate at room temperature for 10 minutes to allow for cell lysis and the proteasome-substrate reaction to stabilize.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Subtract the background luminescence (no-cell control) from all experimental wells. Normalize the data to the vehicle control (considered 100% activity). Plot the percentage of proteasome activity against the logarithm of the bortezomib concentration and determine the IC50 value using non-linear regression analysis.

Minimum Inhibitory Concentration (MIC) Assay for Tavaborole

This protocol outlines the broth microdilution method for determining the MIC of tavaborole against dermatophytes, following CLSI M38-A2 guidelines.

Materials:

-

Trichophyton rubrum or Trichophyton mentagrophytes isolates

-

Sabouraud Dextrose Agar (SDA) plates

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Tavaborole stock solution (in DMSO)

-

Sterile 96-well U-bottom microtiter plates

-

Spectrophotometer

-

Inoculating loop or sterile swabs

Procedure:

-

Inoculum Preparation: Culture the dermatophyte on an SDA plate at 30°C for 7-14 days. Prepare a conidial suspension by flooding the plate with sterile saline and gently scraping the surface. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute the suspension 1:50 in RPMI-1640 medium to obtain the final inoculum concentration.

-

Drug Dilution: Prepare serial twofold dilutions of tavaborole in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.125 to 64 µg/mL. Include a drug-free growth control well and a sterility control well (medium only).

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well, except for the sterility control. The final volume in each well will be 200 µL.

-

Incubation: Seal the plate and incubate at 35°C for 4-7 days, or until visible growth is observed in the growth control well.

-

MIC Determination: The MIC is defined as the lowest concentration of tavaborole that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control well. This can be determined visually or by reading the absorbance at 450 nm with a microplate reader.

Cell Viability (MTT) Assay